molecular formula C20H22N4O3 B3079649 benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate CAS No. 1072442-07-9

benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B3079649
CAS No.: 1072442-07-9
M. Wt: 366.4 g/mol
InChI Key: DWJVZQUFTBRSCU-KSSFIOAISA-N
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Description

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound that features a benzotriazole moiety. Benzotriazole is known for its utility in synthetic chemistry due to its ability to act as a leaving group and facilitate various chemical reactions. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate typically involves the following steps:

    Formation of the Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate alkylating agent to form the benzotriazolyl intermediate.

    Coupling Reaction: The benzotriazolyl intermediate is then coupled with a suitable carbamate precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzotriazole moiety can act as a leaving group, allowing for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
  • This compound

Uniqueness

This compound is unique due to its specific structure, which includes a benzotriazole moiety. This moiety imparts unique reactivity and binding properties, making the compound valuable in various scientific and industrial applications.

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-14(2)18(21-20(26)27-13-15-9-5-4-6-10-15)19(25)24-17-12-8-7-11-16(17)22-23-24/h4-12,14,18H,3,13H2,1-2H3,(H,21,26)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJVZQUFTBRSCU-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 3
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 4
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 5
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate
Reactant of Route 6
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate

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